molecular formula C21H20N2O5S B14933965 4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B14933965
M. Wt: 412.5 g/mol
InChI Key: ROVAONLZXKNSNU-UHFFFAOYSA-N
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Description

The compound 4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid (referred to herein as the "target compound") is a structurally complex molecule featuring:

  • A benzoic acid moiety at one terminus.
  • A thiazole ring substituted with a 2,3-dimethoxyphenyl group.
  • An acetylaminomethyl linker bridging the thiazole and benzoic acid components.

Its molecular formula is C21H20N2O5S, with a molecular weight of 412.46 g/mol .

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C21H20N2O5S/c1-27-17-5-3-4-16(19(17)28-2)20-23-15(12-29-20)10-18(24)22-11-13-6-8-14(9-7-13)21(25)26/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,25,26)

InChI Key

ROVAONLZXKNSNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiazole intermediate is coupled with 2,3-dimethoxyphenyl acetic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the thiazole-acetyl derivative. Finally, this intermediate is reacted with 4-aminomethylbenzoic acid under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the benzoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole-Benzoic Acid Motifs

The target compound shares core features with several derivatives, as summarized below:

Compound Name Molecular Formula Molecular Weight Substituents on Thiazole Linker Type Key Features Reference
Target Compound (Y044-0960) C21H20N2O5S 412.46 2,3-Dimethoxyphenyl Acetylaminomethyl Benzoic acid, dimethoxy aryl
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid C17H13NO3S 311.36 4-Methoxyphenyl Direct bond Benzoic acid, methoxy substituent
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C11H9NO2S 219.26 2-Methyl Direct bond Benzoic acid, methyl substituent
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid C12H9ClN2O3S 296.73 4-Chlorophenyl Acetic acid linker Chloro substituent, acetamide
Key Observations:

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound introduces greater steric bulk and electron-donating effects compared to simpler substituents like methyl (in ) or single methoxy groups (in ). This likely enhances lipophilicity and may improve binding to hydrophobic targets.

Linker Flexibility: The acetylaminomethyl linker in the target compound provides conformational flexibility, which may facilitate interactions with biological targets.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (412.46 vs. 219.26–311.36 in analogs) suggests reduced solubility in aqueous environments, a critical consideration for pharmacokinetics.

Compounds with Heterocyclic Variations

Triazole and Benzimidazole Derivatives ()

Compounds like 9a–9e () incorporate triazole and benzimidazole rings instead of thiazole. These structures exhibit:

  • Broader hydrogen-bonding capacity due to triazole N-H groups.
  • However, their synthesis involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which differs from the target compound’s likely synthetic route .
Thiazolidinone and Azetidinone Derivatives ()

Compounds such as SS1 and SS4 () feature β-lactam rings (azetidinone) or thiazolidinone cores. These motifs are associated with:

  • Antimicrobial activity (common in β-lactams).
  • Increased ring strain, which may enhance reactivity but reduce stability compared to thiazole-based compounds.

Pharmacological Considerations

  • Antiproliferative Activity : Benzothiazole-triazole hybrids () show promise in cancer research due to interactions with DNA or protein kinases .
  • Antibacterial Potential: Cephalosporin derivatives with thiazole components () highlight the role of thiazole rings in disrupting bacterial cell wall synthesis .
  • CNS Activity : MPEP (), though a pyridine derivative, demonstrates anxiolytic effects via mGlu5 receptor antagonism. The target compound’s dimethoxyphenyl group may similarly influence CNS targets .

Biological Activity

4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₃N₁O₄S
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 851879-27-1
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising anti-proliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
2gLoVo2.44Inhibition of STAT3 and CDK9
2gMCF-723.29Induction of apoptosis

In a study evaluating the effects of thiazole derivatives on cancer cells, compound 2g demonstrated potent anti-proliferative effects on both LoVo and MCF-7 cells. The mechanism was primarily attributed to the inhibition of STAT transcription factors and cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation and apoptosis induction .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : It promotes programmed cell death through activation of caspases and alteration of the cell cycle phases.
  • Targeting Specific Proteins : The compound is predicted to inhibit proteins such as STAT3 and CDK9, which play roles in tumor progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives, highlighting their potential as anticancer agents:

  • Synthesis and Evaluation : A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activities. The results showed that certain compounds significantly reduced cell viability in cancer cell lines at low concentrations, indicating their potential for further development .
  • Molecular Docking Studies : Molecular modeling studies suggest that these compounds may bind effectively to target proteins involved in cancer progression. This binding could inhibit their activity, leading to reduced tumor growth .

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